molecular formula C10H9F3O2 B1591311 Methyl 2-methyl-3-(trifluoromethyl)benzoate CAS No. 346603-63-2

Methyl 2-methyl-3-(trifluoromethyl)benzoate

Cat. No.: B1591311
CAS No.: 346603-63-2
M. Wt: 218.17 g/mol
InChI Key: KFJGSNVBDYRBAD-UHFFFAOYSA-N
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Description

Methyl 2-methyl-3-(trifluoromethyl)benzoate: is an organic compound with the molecular formula C10H9F3O2 . It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with a methyl group and a trifluoromethyl group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-methyl-3-(trifluoromethyl)benzoate can be synthesized through several methods. One common method involves the esterification of 2-methyl-3-(trifluoromethyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-methyl-3-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Methyl 2-methyl-3-(trifluoromethyl)benzoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the development of pharmaceuticals. The trifluoromethyl group is known to enhance the bioavailability and efficacy of drug candidates .

Industry: The compound is also used in the production of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of methyl 2-methyl-3-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group can form strong hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity. This interaction can modulate biological pathways and lead to desired therapeutic effects .

Comparison with Similar Compounds

  • Methyl 3-(trifluoromethyl)benzoate
  • Methyl 2-(trifluoromethyl)benzoate
  • Methyl 4-(trifluoromethyl)benzoate

Uniqueness: Methyl 2-methyl-3-(trifluoromethyl)benzoate is unique due to the presence of both a methyl group and a trifluoromethyl group on the benzene ring. This combination enhances its chemical reactivity and biological activity compared to similar compounds that lack one of these substituents .

Properties

IUPAC Name

methyl 2-methyl-3-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c1-6-7(9(14)15-2)4-3-5-8(6)10(11,12)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFJGSNVBDYRBAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(F)(F)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10591196
Record name Methyl 2-methyl-3-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

346603-63-2
Record name Methyl 2-methyl-3-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-methyl-3-(trifluoromethyl)benzoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a solution of 2-methyl-3-trifluoromethyl-benzoic acid (Apollo, 1 g, 4.90 mmol) in methanol (20 mL) was added concentrated sulfuric acid (0.5 mL) and the resulting mixture was heated to reflux overnight. The cooled reaction mixture was concentrated and diluted with water (25 mL) and a saturated sodium bicarbonate solution (25 mL). The mixture was extracted with ethyl acetate (50 mL), the organic phases combined, washed with water and dried over magnesium sulfate. The mixture was filtered and evaporated to give 2-methyl-3-trifluoromethyl-benzoic acid methyl ester (0.95 g, 4.35 mmol, 89%); 1H NMR (300 MHz, CDCl3) δ ppm 2.65 (s, 3H), 3.94 (s, 3H), 7.35 (t, J=7.85 Hz, 1H), 7.72-8.01 (m, 2H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a 500 mL round bottom equipped with an Airflux Condenser and stir bar was added 2-methyl-3-(trifluoromethyl)benzoic acid (30 g, 147 mmol). The solid was taken up in Methanol (101 ml) and to that solution was slowly added sulfuric acid (8.22 ml, 154 mmol). The reaction was then fitted with the condenser and heated to 75° C. overnight. The reaction was cooled back to room temperature, and neutralized by slow addition of 1N NaOH (˜155 mL). The solution was then extracted with 3×300 mL Et2O, the organic layer dried over magnesium sulfate, and concentrated to an oil, which solidified under vacuum to give off white solid methyl 2-methyl-3-(trifluoromethyl)benzoate (28.25 g, 129 mmol, 88% yield) 1H NMR (400 MHz, DMSO-d6) δ ppm 2.54 (d, J=1.77 Hz, 3H) 3.89 (s, 3H) 7.53 (t, J=7.83 Hz, 1H) 7.89 (d, J=7.83 Hz, 1H) 7.97 (d, J=7.83 Hz, 1H).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
8.22 mL
Type
reactant
Reaction Step Two
Name
Quantity
155 mL
Type
reactant
Reaction Step Three
Quantity
101 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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